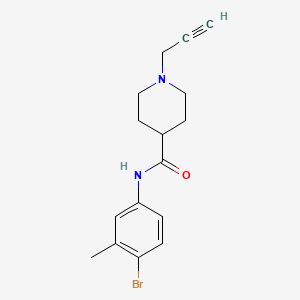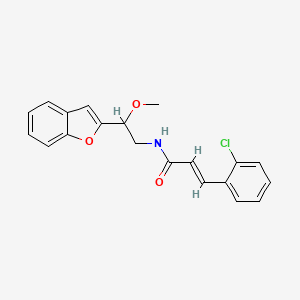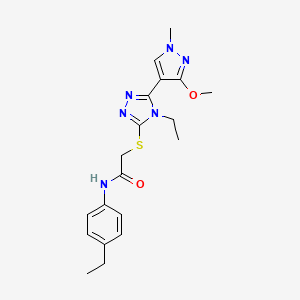![molecular formula C19H16N2O3S2 B2662208 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-05-2](/img/structure/B2662208.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as BTA-EG6, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized derivatives bearing heterocyclic rings related to the chemical structure . These compounds were evaluated for their antitumor activities in vitro against human tumor cell lines derived from various neoplastic diseases. Specifically, compounds showing significant anticancer activity were identified, emphasizing the potential therapeutic applications of such chemical structures in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
Another study focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. The compounds exhibited significant anticonvulsant activity, with one showing notable effectiveness against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This highlights the potential of similar structures in developing new anticonvulsant drugs (Nath et al., 2021).
Antibacterial Activities
A study synthesized new series of compounds with antibacterial activities against various bacterial strains, including Staphylococcus Aureus and Escherichia Coli. The synthesis involved the reaction of 2-amino-4-aryl thiazole and 4’-chlorosulphonyl benzylidine-2,4-thiazolidine dione, demonstrating the chemical versatility and potential application in combating bacterial infections (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant and Anti-inflammatory Compounds
Novel compounds synthesized from related chemical structures have been evaluated for their anti-inflammatory and antioxidant activities. These studies indicate the potential for developing new therapeutic agents targeting inflammation and oxidative stress-related disorders (Koppireddi et al., 2013).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research demonstrates the potential of such compounds in developing treatments for cancers that are responsive to Src kinase inhibition (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)24-11-23-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSPPYHVKHKZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

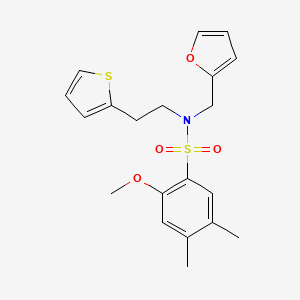
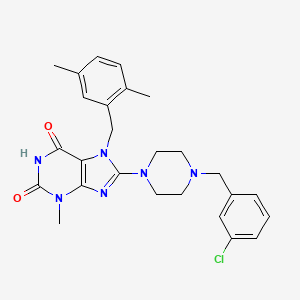
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
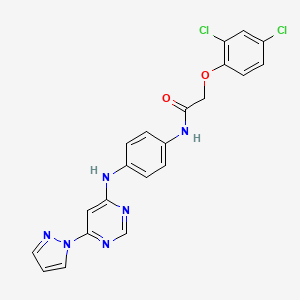
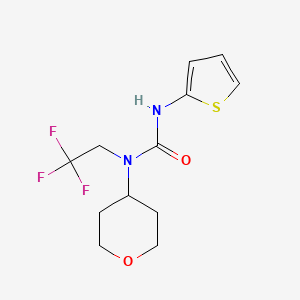
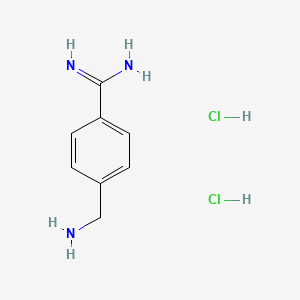
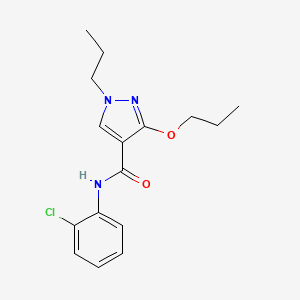


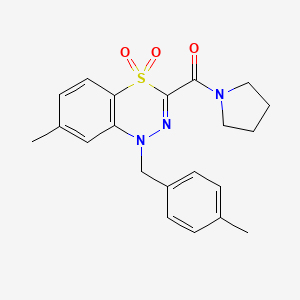
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2662140.png)
